![molecular formula C13H17F2NO2 B073451 3-[3-[bis(2-fluoroethyl)amino]phenyl]propanoic acid CAS No. 1148-78-3](/img/structure/B73451.png)
3-[3-[bis(2-fluoroethyl)amino]phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-chloropurine: is a chemical compound with the molecular formula C5H4ClN5 and a molecular weight of 169.57 g/mol . . This compound is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. 2-Amino-6-chloropurine is typically a white to pale yellow powder .
2. Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-6-chloropurine involves the reaction of a 2,9-diacylated derivative of guanine with a chlorinating agent in the presence of a phase transfer catalyst containing chloride ions . The reaction is typically carried out in a polar inert organic solvent such as acetonitrile, tetrahydrofuran, or dioxane . After the chlorination step, the 9-acyl and 2-acyl groups are removed by hydrolysis .
Industrial Production Methods: In an industrial setting, the synthesis of 2-Amino-6-chloropurine can be scaled up by optimizing the reaction conditions and using efficient phase transfer catalysts. The use of acetonitrile as a solvent and tetrasubstituted ammonium chlorides as phase transfer catalysts are common practices .
3. Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-chloropurine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products:
Substitution Reactions: Products include various 6-substituted purines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific redox conditions applied.
4. Scientific Research Applications
2-Amino-6-chloropurine has several applications in scientific research:
Chemistry: It is used in the synthesis of nucleoside analogues and other purine derivatives.
Medicine: It serves as an intermediate in the synthesis of antiviral agents like penciclovir and famciclovir.
Industry: The compound is used in the production of various pharmaceuticals and biochemical reagents.
5. Mechanism of Action
The mechanism of action of 2-Amino-6-chloropurine involves its incorporation into nucleic acids or its interaction with enzymes involved in nucleic acid metabolism . The compound can act as a substrate or inhibitor for various enzymes, affecting the synthesis and function of nucleic acids. This interaction can lead to antiviral or anticancer effects, depending on the specific application .
6. Comparison with Similar Compounds
Similar Compounds:
- 6-Chloroguanine
- 2,6-Dichloropurine
- 2-Chloroadenine
- 2-Aminopurine
- 6-Chloropurine
Comparison: 2-Amino-6-chloropurine is unique due to its specific substitution pattern, which allows it to participate in a variety of chemical reactions and biological processes. Compared to 6-chloroguanine, it has an amino group at the 2-position, which can influence its reactivity and biological activity . Similarly, its chlorinated purine structure distinguishes it from other purine derivatives, providing unique properties for research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-6-chloropurine involves the reaction of a 2,9-diacylated derivative of guanine with a chlorinating agent in the presence of a phase transfer catalyst containing chloride ions . The reaction is typically carried out in a polar inert organic solvent such as acetonitrile, tetrahydrofuran, or dioxane . After the chlorination step, the 9-acyl and 2-acyl groups are removed by hydrolysis .
Industrial Production Methods: In an industrial setting, the synthesis of 2-Amino-6-chloropurine can be scaled up by optimizing the reaction conditions and using efficient phase transfer catalysts. The use of acetonitrile as a solvent and tetrasubstituted ammonium chlorides as phase transfer catalysts are common practices .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-6-chloropurine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products:
Substitution Reactions: Products include various 6-substituted purines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific redox conditions applied.
Applications De Recherche Scientifique
2-Amino-6-chloropurine has several applications in scientific research:
Chemistry: It is used in the synthesis of nucleoside analogues and other purine derivatives.
Medicine: It serves as an intermediate in the synthesis of antiviral agents like penciclovir and famciclovir.
Industry: The compound is used in the production of various pharmaceuticals and biochemical reagents.
Mécanisme D'action
The mechanism of action of 2-Amino-6-chloropurine involves its incorporation into nucleic acids or its interaction with enzymes involved in nucleic acid metabolism . The compound can act as a substrate or inhibitor for various enzymes, affecting the synthesis and function of nucleic acids. This interaction can lead to antiviral or anticancer effects, depending on the specific application .
Comparaison Avec Des Composés Similaires
- 6-Chloroguanine
- 2,6-Dichloropurine
- 2-Chloroadenine
- 2-Aminopurine
- 6-Chloropurine
Comparison: 2-Amino-6-chloropurine is unique due to its specific substitution pattern, which allows it to participate in a variety of chemical reactions and biological processes. Compared to 6-chloroguanine, it has an amino group at the 2-position, which can influence its reactivity and biological activity . Similarly, its chlorinated purine structure distinguishes it from other purine derivatives, providing unique properties for research and industrial applications .
Propriétés
Numéro CAS |
1148-78-3 |
|---|---|
Formule moléculaire |
C13H17F2NO2 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
3-[3-[bis(2-fluoroethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C13H17F2NO2/c14-6-8-16(9-7-15)12-3-1-2-11(10-12)4-5-13(17)18/h1-3,10H,4-9H2,(H,17,18) |
Clé InChI |
PVCKFWPANVOENB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N(CCF)CCF)CCC(=O)O |
SMILES canonique |
C1=CC(=CC(=C1)N(CCF)CCF)CCC(=O)O |
Key on ui other cas no. |
1148-78-3 |
Synonymes |
3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


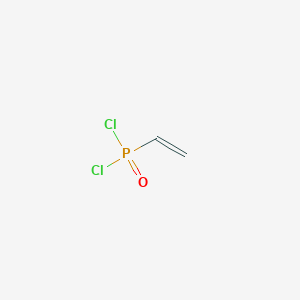
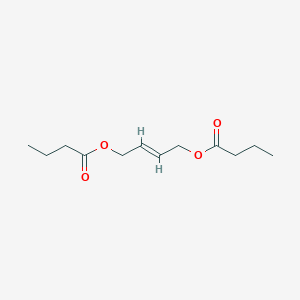
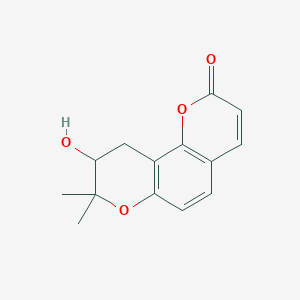

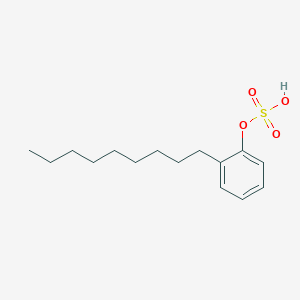


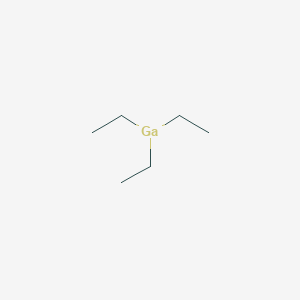
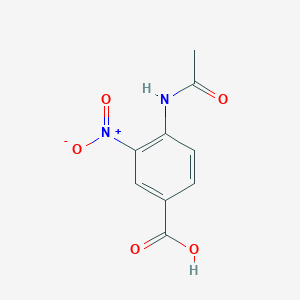
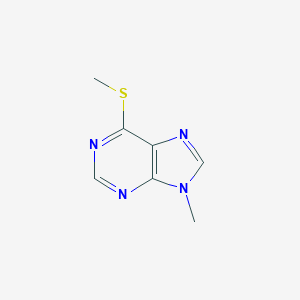
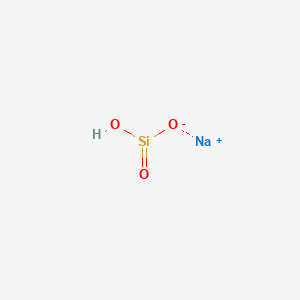

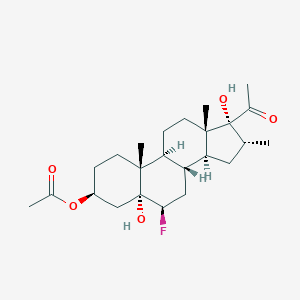
![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73391.png)
